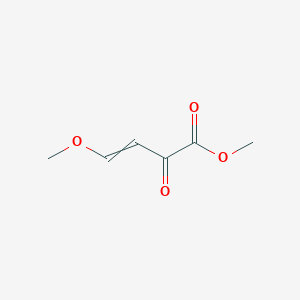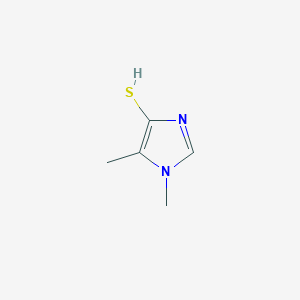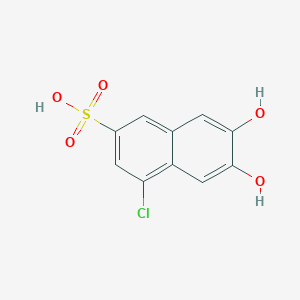
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7ClO5S. It is a derivative of naphthalene, characterized by the presence of chloro, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various fields, including dye synthesis and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4-chloro-6,7-dihydroxynaphthalene. One common method includes heating 2-hydroxynaphthalene-3,6-disulfonic acid with caustic soda at elevated temperatures (around 270°C) for several hours. The reaction mixture is then diluted with water and acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6,7-dihydroxynaphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
作用機序
The mechanism of action of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and electron donation, while the sulfonic acid group enhances solubility and reactivity. The chloro group can undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .
類似化合物との比較
Similar Compounds
6,7-Dihydroxynaphthalene-2-sulfonic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Contains additional sulfonic acid groups, increasing its solubility and reactivity in aqueous environments.
Uniqueness
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of specialized dyes and other organic compounds .
特性
CAS番号 |
113458-97-2 |
|---|---|
分子式 |
C10H7ClO5S |
分子量 |
274.68 g/mol |
IUPAC名 |
4-chloro-6,7-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7ClO5S/c11-8-3-6(17(14,15)16)1-5-2-9(12)10(13)4-7(5)8/h1-4,12-13H,(H,14,15,16) |
InChIキー |
GTCZQGWWJDIYBD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



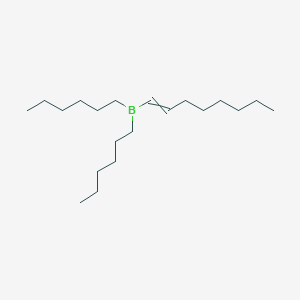
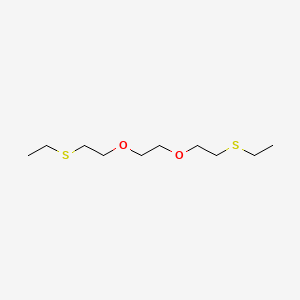
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
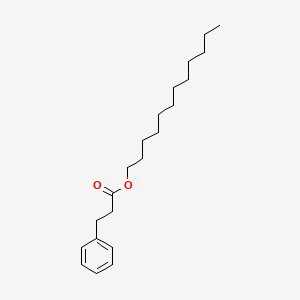

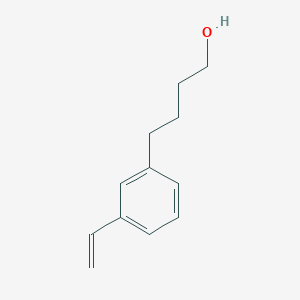
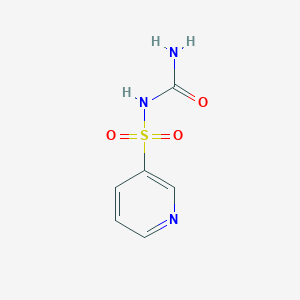
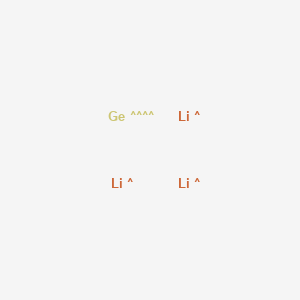
![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)

